Cas no 82669-01-0 (5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone)

5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone Chemical and Physical Properties
Names and Identifiers
-
- 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone
- 3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
- 3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone
- 5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
- 82669-01-0
- AKOS040763220
- 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
- HDA66901
- 82668-99-3
-
- Inchi: InChI=1S/C21H20O10/c1-24-10-6-9(7-11-16(10)30-8-29-11)15-18(25-2)13(22)12-14(23)19(26-3)21(28-5)20(27-4)17(12)31-15/h6-7,23H,8H2,1-5H3
- InChI Key: XWJRSRTWRHVXLF-UHFFFAOYSA-N
- SMILES: COc1cc(cc2OCOc12)-c1oc2c(OC)c(OC)c(OC)c(O)c2c(=O)c1OC
Computed Properties
- Exact Mass: 446.12129689g/mol
- Monoisotopic Mass: 446.12129689g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 711
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.96
- Topological Polar Surface Area: 100Ų
5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6195-1 mL * 10 mM (in DMSO) |
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone |
82669-01-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,140 | 2023-07-11 | |
TargetMol Chemicals | TN6195-5 mg |
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone |
82669-01-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN6195-1 ml * 10 mm |
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone |
82669-01-0 | 1 ml * 10 mm |
¥ 4140 | 2024-07-24 | ||
TargetMol Chemicals | TN6195-5mg |
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone |
82669-01-0 | 5mg |
¥ 4040 | 2024-07-24 | ||
TargetMol Chemicals | TN6195-1 ml * 10 mm |
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone |
82669-01-0 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN6195-5mg |
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone |
82669-01-0 | 5mg |
¥ 4040 | 2024-07-20 |
5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone Related Literature
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone
Exploring the Potential of 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone (CAS No. 82669-01-0): A Unique Flavonoid with Promising Applications
In the realm of natural compounds, 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone (CAS No. 82669-01-0) stands out as a structurally complex and biologically intriguing flavonoid. This compound, often abbreviated for convenience, belongs to the polymethoxyflavone family, a subclass of flavonoids known for their diverse pharmacological properties. With its unique methylenedioxy and pentamethoxy substitutions, this molecule has garnered attention from researchers exploring its potential in antioxidant, anti-inflammatory, and neuroprotective applications.
The growing interest in natural bioactive compounds has placed 82669-01-0 in the spotlight, particularly as consumers increasingly seek plant-derived alternatives for health and wellness. Recent studies suggest that this flavone may interact with cellular pathways involved in oxidative stress and inflammatory responses, making it a subject of interest for researchers investigating age-related diseases and metabolic disorders. Its structural complexity also raises questions about its biosynthesis in plants, a topic frequently searched by phytochemistry enthusiasts.
From a chemical perspective, the methylenedioxy bridge at the 4',5'-position and the hydroxy group at the 5-position create unique electronic properties that influence the compound's bioavailability and molecular interactions. These structural features are often discussed in scientific forums exploring structure-activity relationships in flavonoids. Analytical techniques such as HPLC and mass spectrometry are crucial for characterizing this compound, topics that frequently appear in search queries related to flavonoid analysis.
The potential applications of 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone extend to various fields. In cosmeceutical research, its radical-scavenging properties are being evaluated for skincare formulations, aligning with the booming market for natural anti-aging products. Meanwhile, food scientists are investigating its potential as a natural preservative, responding to consumer demand for clean-label ingredients. These applications connect with trending searches about plant-based solutions in personal care and food industries.
Current research challenges include optimizing the extraction methods for this compound from natural sources and improving its solubility for better formulation potential. These technical aspects frequently appear in scientific discussions and search queries related to natural product chemistry. The compound's stability under different pH conditions and its metabolic fate in biological systems are other active areas of investigation that bridge chemistry and pharmacology.
As the scientific community continues to unravel the mysteries of 82669-01-0, this compound represents an excellent example of how nature's molecular diversity can inspire innovation across multiple disciplines. Its study contributes to our understanding of flavonoid biochemistry while offering potential pathways for developing novel nutraceuticals and functional ingredients. With increasing public interest in plant-based medicine and sustainable chemistry, research on this unique flavone is likely to expand in coming years.
82669-01-0 (5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone) Related Products
- 2098017-86-6(1-(2-Amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228642-41-7(4-(2-azidoethyl)-2-bromo-1-chlorobenzene)
- 337920-15-7(N-{2-Cyano-1-4-(4-methoxyphenyl)piperazinovinyl}-N'-(4-methylphenyl)urea)
- 777889-41-5(2-(azetidin-2-yl)-1-methyl-1H-indole)
- 546141-56-4(4-amino-6-chloropyridine-2-carboxylic acid)
- 2227853-33-8((2R)-2-amino-2-(4-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol)
- 101272-01-9((2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one)
- 19533-07-4(2-(4-Benzoylphenoxymethyl)oxirane)
- 1219157-65-9(N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)
- 2227792-98-3((2S)-6-(pyrrolidin-1-yl)hexan-2-ol)



